molecular formula C17H20FN B1627320 (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane CAS No. 290352-01-1

(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

Cat. No. B1627320
M. Wt: 257.34 g/mol
InChI Key: MJIXRSWLVFUMCB-INIZCTEOSA-N
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Description

This typically involves identifying the compound’s molecular formula, structural formula, and IUPAC name. The compound’s class or family, and its role or use in industry or research, are also usually included.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves identifying the reactions the compound undergoes, including its reactivity and stability. The reaction mechanisms, products, and the conditions under which the reactions occur are also typically discussed.



Physical And Chemical Properties Analysis

This involves reporting properties such as melting point, boiling point, solubility, optical activity, and reactivity. Computational methods can also be used to predict some of these properties.


Scientific Research Applications

Anticancer Activity of Schiff Base Organotin(IV) Complexes

Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized through reactions involving amino acetate derivatives, have been characterized and evaluated for their cytotoxicity against various human tumor cell lines. These complexes exhibit significant cytotoxic activity, with some compounds showing better efficacy than established chemotherapy agents like doxorubicin and cisplatin. This suggests potential applications of similar compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Hydroamination Catalysis

Research into the hydroamination of diphenylbutadiyne using secondary N-methyl-anilines has been conducted using a dipotassium tetrakis(2,6-diisopropylanilino)calcium precatalyst. The study showcases the regioselective hydroamination process, yielding various substituted products. This work highlights the utility of similar compounds in catalyzing specific chemical transformations, which could be crucial for synthetic organic chemistry (Younis et al., 2016).

Stereoselective Synthesis of Fluorinated Amino Acids

The stereoselective synthesis of γ-fluorinated α-amino acids demonstrates the importance of such compounds in creating building blocks for pharmaceuticals. Techniques involving diastereoselective alkylation have been employed to synthesize various fluorinated amino acids with high enantiomeric excess, showcasing the potential of similar methodologies in drug development and synthesis (Laue et al., 2000).

Intramolecular Excimer Formation in Alkanes

Studies on diphenyl and triphenyl alkanes, including compounds structured similarly to (S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane, have explored their unique fluorescence characteristics due to intramolecular excimer formation. This research has implications for understanding the photophysical properties of organic compounds and could inform the design of new materials for optoelectronic applications (Hirayama, 1965).

Safety And Hazards

This involves identifying the compound’s potential hazards, such as toxicity, flammability, and environmental impact. Information on safe handling and storage, as well as procedures to follow in case of exposure, are also typically included.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.


Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult primary literature sources or authoritative databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(2S)-1-fluoro-3-methyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN/c1-13(2)16(19)17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,19H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIXRSWLVFUMCB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584244
Record name (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

CAS RN

290352-01-1
Record name (2S)-1-Fluoro-3-methyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 290352-01-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 2
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 3
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
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(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 5
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane
Reactant of Route 6
(S)-(-)-2-Amino-1-fluoro-3-methyl-1,1-diphenylbutane

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